5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide
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Overview
Description
5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloroethyl group, an ethylamino group, and a dinitrobenzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups into the benzene ring.
Amination: Substitution of nitro groups with amino groups.
Alkylation: Introduction of chloroethyl and ethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of chloroethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction may produce diamino derivatives.
Scientific Research Applications
5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide involves its interaction with cellular components. The compound may exert its effects by:
Alkylation of DNA: Leading to DNA damage and inhibition of cell division.
Inhibition of Enzymes: Interfering with enzymatic pathways critical for cell survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Uniqueness
What sets 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
32868-94-3 |
---|---|
Molecular Formula |
C18H20ClN5O5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H20ClN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25) |
InChI Key |
BOGCVTRLRZILNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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